(1R,5S)-8-((3-fluoro-4-methoxyphenyl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane
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Description
(1R,5S)-8-((3-fluoro-4-methoxyphenyl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C15H20FNO3S2 and its molecular weight is 345.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Characterization
The compound "(1R,5S)-8-((3-fluoro-4-methoxyphenyl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane" is related to a class of chemicals that have seen extensive study in the synthesis and chemical characterization for various applications, including as intermediates in the synthesis of potential metabolites of brain imaging agents. For instance, research conducted by Andersen et al. (1997) focused on the synthesis of potential hydroxy metabolites of brain imaging agents through processes involving nitration, reduction, and modified Sandmeyer reactions, highlighting the compound's utility in developing diagnostic tools (Andersen, Wang, Thompson, & Neumeyer, 1997).
Structural Analysis and Material Science
Further studies have explored the structural characteristics and potential material science applications of related bicyclic compounds. For example, Wood et al. (2007) detailed the structural analysis of the gold(III) tetrachloride salt of L-cocaine, providing insights into intermolecular interactions and bond lengths that could be relevant to the synthesis of new materials (Wood, Brettell, & Lalancette, 2007).
Pharmacological Potentials
Research on derivatives similar to the specified compound has also extended into pharmacology, where their structure-activity relationships are studied for the development of novel therapeutics. Although direct studies on “this compound” specifically are scarce, analogous compounds have been evaluated for their potential as dopamine transporter selective agents, as seen in the work by Zhang et al. (2006), which synthesized and evaluated diarylmethoxymethyltropane-GBR hybrid analogues for their affinity towards dopamine and serotonin transporters (Zhang, Izenwasser, Wade, Xu, & Trudell, 2006).
Advanced Synthesis Techniques
The advancements in synthesis techniques, such as those discussed by Flynn et al. (1992), demonstrate the compound's relevance in organic synthesis. Their work on methyl 2-iodo-2-(phenylsulfonyl)-4-pentenoate and its applications in atom-transfer radical cyclizations to afford substituted 3-azabicyclo-[3.3.0]octanes showcases the potential for creating complex structures from simpler precursors (Flynn, Zabrowski, & Nosal, 1992).
Properties
IUPAC Name |
8-(3-fluoro-4-methoxyphenyl)sulfonyl-3-methylsulfanyl-8-azabicyclo[3.2.1]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO3S2/c1-20-15-6-5-13(9-14(15)16)22(18,19)17-10-3-4-11(17)8-12(7-10)21-2/h5-6,9-12H,3-4,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMZJKACUEAJPFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2C3CCC2CC(C3)SC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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